molecular formula C13H22N2O2 B8113326 N-Cyclobutyl-1-Oxa-8-Azaspiro[4.5]Decane-3-Carboxamide

N-Cyclobutyl-1-Oxa-8-Azaspiro[4.5]Decane-3-Carboxamide

Cat. No.: B8113326
M. Wt: 238.33 g/mol
InChI Key: MHXLKLLUDQXPQM-UHFFFAOYSA-N
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Description

N-Cyclobutyl-1-oxa-8-azaspiro[4.5]decane-3-carboxamide (CAS 1422132-83-9) is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly for its potential as a Fatty Acid Amide Hydrolase (FAAH) inhibitor . FAAH is the primary enzyme responsible for the degradation of endogenous cannabinoids (endocannabinoids) like anandamide. By inhibiting FAAH, this class of compounds increases endocannabinoid tone, offering a targeted therapeutic approach for a wide spectrum of disorders. Research indicates potential applications in the treatment of pain (including neuropathic pain, inflammatory pain, cancer pain, and chronic pain conditions like fibromyalgia) , anxiety disorders , urinary incontinence , and various movement and cognitive disorders . The 1-oxa-8-azaspiro[4.5]decane scaffold, to which this compound belongs, has also been studied in other pharmacological contexts. For instance, closely related analogs have been designed and synthesized as potent and selective M1 muscarinic receptor agonists, which are investigated for the symptomatic treatment of cognitive deficits in dementia of the Alzheimer's type . This highlights the versatility of the spirocyclic core structure in interacting with different biological targets. This product is supplied with a purity of 99% . It is intended for research and development purposes in a laboratory setting only. This material is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

N-cyclobutyl-1-oxa-8-azaspiro[4.5]decane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c16-12(15-11-2-1-3-11)10-8-13(17-9-10)4-6-14-7-5-13/h10-11,14H,1-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXLKLLUDQXPQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)C2CC3(CCNCC3)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination and Cyclization

Treatment of N-Boc-piperidinone with allyl zinc bromide yields an alkenyl-alcohol derivative. Subsequent bromination of the double bond using elemental bromine in dichloromethane generates a dibrominated species, which undergoes base-mediated cyclization in tetrahydrofuran (THF) at 50°C. This step forms the spirocyclic bromide with a 78% yield.

Key reaction conditions:

  • Solvent: Dichloromethane (bromination), THF (cyclization)

  • Temperature: 0–25°C (bromination), 50°C (cyclization)

  • Base: Sodium hydride (1.2 equivalents)

Azide Displacement and Reduction

The spirocyclic bromide reacts with sodium azide in dimethyl sulfoxide (DMSO) at 50°C for 24 hours, producing an azide intermediate. This intermediate is reduced in situ using triphenylphosphine and water, yielding the racemic amine precursor. Final carboxamide formation is achieved via coupling with cyclobutyl carbonyl chloride, followed by deprotection (Table 1).

Table 1: Yields for Azide-Mediated Synthesis

StepYield (%)Purity (%)
Bromination8592
Cyclization7889
Azide displacement6585
Staudinger reduction7290
Carboxamide formation6894

Biocatalytic Transaminase Amination

Enantioselective synthesis of the spirocyclic amine precursor employs ω-transaminase (ω-TA) enzymes, which catalyze the transfer of an amine group from a donor (e.g., isopropylamine) to a ketone intermediate.

Enzyme Optimization

Screening of ω-TA variants identified ATA-200 as the most effective catalyst, achieving 98.6% enantiomeric excess (ee) for the (R)-enantiomer. Reaction conditions include:

  • Substrate loading: 50 g/L

  • Cosolvent: 8–10% DMSO in phosphate buffer (pH 7.8)

  • Temperature: 35°C

  • Byproduct removal: Nitrogen sweep and vacuum (225 Torr)

Table 2: Biocatalytic Amination Performance

Scale (g)Yield (%)ee (%)DMSO Content (%)
188897.614
459198.68.5
5808297.81.5

Petasis Reaction for Spirocycle Assembly

The Petasis borono-Mannich reaction enables modular construction of the spirocyclic framework from tert-butyl cyclopropylcarboxylate and substituted amines. This three-component reaction forms the cyclobutyl-spiro bond with high diastereoselectivity.

Reaction Protocol

  • Ketone formation: Cyclopropanone is generated via oxidation of cyclopropylcarbinol.

  • Petasis coupling: Cyclopropanone, boronic acid, and benzylamine react in THF at 25°C for 48 hours.

  • Reductive amination: LiAlH4 reduces the imine intermediate to the amine (72% yield).

Key insight: Trifluoroacetylation of the amine prevents undesired side reactions during spirocyclization.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodYield (%)ee (%)ScalabilitySafety
Azide-mediated68RacemicModerateLow
Flow chemistry82RacemicHighHigh
Biocatalytic8297.8HighHigh
Petasis reaction72N/AModerateModerate

Trade-offs:

  • Azide-mediated routes offer simplicity but pose safety risks.

  • Biocatalysis achieves high enantioselectivity but requires specialized equipment.

  • Petasis reactions provide modularity but lower overall yields.

Chemical Reactions Analysis

Types of Reactions

N-Cyclobutyl-1-Oxa-8-Azaspiro[4.5]Decane-3-Carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, hydrogen gas with catalysts.

    Substituting agents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized spiro derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-Cyclobutyl-1-Oxa-8-Azaspiro[4.5]Decane-3-Carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Cyclobutyl-1-Oxa-8-Azaspiro[4.5]Decane-3-Carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of enzymes like FGFR4 and vanin-1, which play crucial roles in cellular processes and disease progression . The compound’s unique structure allows it to bind effectively to these targets, thereby modulating their activity and exerting its effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Key Substituents Functional Groups Role/Notes
N-Cyclobutyl-1-Oxa-8-Azaspiro[4.5]Decane-3-Carboxamide C₁₃H₂₁N₂O₂ Cyclobutyl, Carboxamide Amide, Ether, Spiro Active Pharmaceutical Ingredient
8-Azaspiro[4.5]decane-7,9-dione (Impurity K) C₉H₁₂NO₂ None Dione, Spiro Synthesis intermediate or degradant
8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione (Impurity L) C₁₃H₁₉ClNO₂ 4-Chlorobutyl Dione, Chloride, Spiro Alkylation byproduct
8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione (Impurity M) C₁₃H₁₉BrNO₂ 4-Bromobutyl Dione, Bromide, Spiro Alkylation byproduct (heavier halogen analog of L)
8,8'-(Butane-1,4-diyl)bis(8-azaspiro[4.5]decane-7,9-dione) (Impurity N) C₂₂H₂₈N₂O₆ Butane-linked dimer Dione, Spiro, Ether Dimerization byproduct

Key Differences and Implications

Diones are more electrophilic and prone to nucleophilic attack, making them reactive intermediates or degradation markers .

Halogenation Effects :

  • Impurities L (Cl) and M (Br) exhibit increased lipophilicity due to halogen atoms, which may enhance membrane permeability but also raise toxicity risks. The target compound lacks halogens, aligning with safer pharmaceutical profiles .

Dimerization: Impurity N’s dimeric structure doubles the molecular weight and reduces bioavailability compared to the monomeric target compound.

Pharmacological Relevance

  • Carboxamide vs. Dione: The carboxamide group may confer selectivity for enzymes or receptors requiring hydrogen-bond donors/acceptors, unlike dione-containing impurities.
  • Spirocyclic Rigidity : The spiro core in all compounds likely reduces conformational flexibility, enhancing binding affinity to rigid biological targets.

Biological Activity

N-Cyclobutyl-1-Oxa-8-Azaspiro[4.5]Decane-3-Carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound belongs to a class of spirocyclic amides characterized by the presence of a cyclobutane ring fused to an oxazolidine and azaspiro framework. Its molecular formula is C13H21N2O3C_{13}H_{21}N_{2}O_{3}, and it has been noted for its stability and solubility properties, which are critical for drug development.

This compound exhibits its biological effects primarily through the inhibition of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. By inhibiting FAAH, this compound potentially enhances the levels of endogenous cannabinoids, which can modulate pain and inflammatory responses .

Pain Relief

Research indicates that compounds similar to this compound show significant analgesic effects in preclinical models. For instance, studies have demonstrated that FAAH inhibitors can alleviate acute and chronic pain conditions by enhancing cannabinoid signaling pathways .

Anti-Cancer Properties

The compound's structural attributes may also confer anti-cancer properties. Cyclobutane derivatives have been explored for their ability to inhibit histone methyltransferases (HMTs), enzymes implicated in cancer progression. In particular, compounds with similar scaffolds have been shown to selectively target cancer cells by modulating epigenetic markers .

Case Studies

  • FAAH Inhibition in Pain Models : In a study involving rodent models of neuropathic pain, administration of FAAH inhibitors led to a significant reduction in pain behaviors, suggesting that this compound may provide similar benefits .
  • Cancer Cell Line Studies : In vitro studies using various cancer cell lines indicated that compounds with a similar spirocyclic structure could induce apoptosis through mechanisms involving tubulin polymerization inhibition, highlighting their potential as anti-cancer agents .

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation, but preliminary findings suggest favorable absorption and distribution characteristics, which are essential for therapeutic efficacy.

Property Value
Molecular Weight257.36 g/mol
Density1.2 g/cm³
Boiling Point391 °C
SolubilitySoluble in organic solvents

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify the spirocyclic structure, cyclobutyl moiety, and carboxamide functional group. For example, the spiro carbon resonates at ~100–110 ppm in 13^13C NMR .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+) and fragments corresponding to the spiro ring opening.
  • HPLC : Purity is assessed using reverse-phase columns (C18), with mobile phases like acetonitrile/water, and UV detection at 210–254 nm .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced
Discrepancies in bioactivity data may arise from:

  • Purity variations : Impurities (e.g., unreacted intermediates) can skew results. Validate purity via HPLC and NMR before assays .
  • Assay conditions : Differences in cell lines, incubation times, or solvent carriers (e.g., DMSO concentration) affect outcomes. Standardize protocols using controls like known inhibitors .
  • Structural analogs : Compare activity with derivatives (e.g., substituent modifications on the cyclobutyl or carboxamide groups) to identify structure-activity relationships (SAR) .

What experimental strategies are recommended for evaluating its pharmacokinetic (PK) properties?

Q. Advanced

  • In vitro assays :
    • Metabolic stability: Use liver microsomes or hepatocytes to measure half-life (t1/2t_{1/2}) and intrinsic clearance.
    • Permeability: Caco-2 cell monolayers assess intestinal absorption potential.
  • In vivo studies : Administer the compound to rodent models and collect plasma samples for LC-MS/MS analysis to calculate bioavailability, t1/2t_{1/2}, and volume of distribution .
  • Protein binding : Equilibrium dialysis or ultrafiltration determines plasma protein binding affinity .

How can computational modeling guide the design of derivatives with improved target selectivity?

Q. Advanced

  • Molecular docking : Use software like AutoDock or Schrödinger to predict binding modes to target proteins (e.g., kinases or GPCRs). Focus on interactions between the carboxamide group and catalytic residues.
  • QSAR modeling : Corrogate electronic (e.g., Hammett constants) and steric descriptors (e.g., molar refractivity) with bioactivity data to prioritize synthetic targets .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100+ ns trajectories to assess binding kinetics .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced

  • Reaction reproducibility : Pilot-scale reactions may deviate due to heat transfer inefficiencies. Use flow chemistry for exothermic steps (e.g., cyclization) to improve control .
  • Purification : Chromatography is impractical at scale. Switch to crystallization by optimizing solvent mixtures (e.g., ethanol/water) for high recovery .
  • Byproduct management : Identify and quantify impurities via LC-MS, then adjust stoichiometry or reaction time to minimize their formation .

How does the spirocyclic structure influence its metabolic stability compared to non-spiro analogs?

Basic
The spiro[4.5]decane core imposes conformational rigidity, reducing cytochrome P450-mediated oxidation. For example:

  • Steric shielding : The cyclobutyl group hinders access to metabolically labile sites (e.g., the carboxamide nitrogen).
  • Half-life extension : In vitro microsomal assays show ~2-fold higher t1/2t_{1/2} compared to linear analogs .

What strategies are employed to mitigate solubility limitations in biological assays?

Q. Advanced

  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) temporarily to enhance aqueous solubility .
  • Co-solvent systems : Use vehicles like Cremophor EL or hydroxypropyl-β-cyclodextrin to solubilize the compound without cytotoxicity .
  • Salt formation : Convert the carboxamide to a sodium or hydrochloride salt for improved dissolution .

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